Benzoyl chloride, 4-(nonyloxy)-
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Overview
Description
. It is a derivative of benzoyl chloride, featuring a nonyloxy group attached to the benzene ring. This compound is a colorless to pale yellow liquid with a pungent odor and is primarily used in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl chloride, 4-(nonyloxy)-, can be synthesized through the reaction of 4-hydroxybenzoyl chloride with nonanol in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the nonyloxy group being introduced via an esterification reaction.
Industrial Production Methods
In industrial settings, the production of benzoyl chloride, 4-(nonyloxy)-, often involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents to convert 4-(nonyloxy)benzoic acid to the corresponding acyl chloride . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzoyl chloride, 4-(nonyloxy)-, undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to produce 4-(nonyloxy)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: Can be used in Friedel-Crafts acylation reactions to introduce the 4-(nonyloxy)benzoyl group into aromatic compounds.
Common Reagents and Conditions
Alcohols: Esterification reactions often use pyridine as a base.
Water: Hydrolysis reactions occur readily in the presence of water.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
4-(Nonyloxy)benzoic acid: Formed from hydrolysis reactions.
Scientific Research Applications
Benzoyl chloride, 4-(nonyloxy)-, has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Liquid Crystals: Employed in the preparation of liquid crystalline materials, which have applications in display technologies.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Polymer Chemistry: Used in the modification of polymers to introduce specific functional groups.
Mechanism of Action
The mechanism of action of benzoyl chloride, 4-(nonyloxy)-, primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: The parent compound, benzoyl chloride, lacks the nonyloxy group and is more reactive due to the absence of steric hindrance.
4-(Methoxy)benzoyl Chloride: Similar in structure but with a methoxy group instead of a nonyloxy group, leading to different reactivity and applications.
4-(Ethoxy)benzoyl Chloride: Features an ethoxy group, resulting in different physical and chemical properties compared to the nonyloxy derivative.
Uniqueness
Benzoyl chloride, 4-(nonyloxy)-, is unique due to the presence of the nonyloxy group, which imparts specific physical and chemical properties, such as increased hydrophobicity and altered reactivity compared to other benzoyl chloride derivatives .
Properties
CAS No. |
55768-36-0 |
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Molecular Formula |
C16H23ClO2 |
Molecular Weight |
282.80 g/mol |
IUPAC Name |
4-nonoxybenzoyl chloride |
InChI |
InChI=1S/C16H23ClO2/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3 |
InChI Key |
YGIQRZYCGUKJRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
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